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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B1513431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
deuterated R-enantiomer of Ofloxacin, (R)-Ofloxacin-d3. The information presented herein is
essential for researchers and professionals involved in the development, quality control, and
analysis of pharmaceutical compounds. This document details expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Introduction

(R)-Ofloxacin-d3 is the dextrorotatory, deuterated enantiomer of ofloxacin, a broad-spectrum
fluoroquinolone antibiotic. The introduction of deuterium atoms serves as a stable isotopic
label, making it a valuable internal standard for pharmacokinetic studies and other quantitative
analyses where mass spectrometry is employed. Understanding its spectroscopic
characteristics is fundamental for its unequivocal identification and quantification.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for (R)-
Ofloxacin-d3. It is important to note that while specific experimental data for this deuterated
compound is not widely published, the presented data is a well-established projection based on
the extensive spectroscopic analysis of ofloxacin and its levorotatory enantiomer, levofloxacin.
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Mass Spectrometry (MS)

The mass spectrum of (R)-Ofloxacin-d3 is anticipated to be nearly identical to that of (R)-
Ofloxacin, with a consistent mass shift of +3 atomic mass units due to the three deuterium
atoms on the N-methyl group of the piperazine ring. The molecular weight of (R)-Ofloxacin-d3
is 364.39 g/mol .[1] The expected protonated molecule would be observed at approximately
m/z 365.

Table 1: Predicted Mass Spectrometry Data for (R)-Ofloxacin-d3

Predicted Fragment lon Predicted m/z Description of Neutral Loss
[M+H]*+ 365 Protonated molecular ion
[M+H - H20]* 347 Loss of a water molecule
[M+H - CO2]* 321 Loss of carbon dioxide

Loss of CO: followed by
[M+H - COz2 - CsHsDsN]*+ 261 cleavage of the deuterated
piperazine ring

Note: The fragmentation pattern is based on the known fragmentation of ofloxacin.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of (R)-Ofloxacin-d3 are expected to be very similar to those of (R)-
Ofloxacin, with the key difference being the absence of the N-methyl proton signal in the 1H
NMR spectrum and a characteristic signal for the deuterated carbon in the 13C NMR spectrum.
The chemical shifts for the remaining protons and carbons should be nearly identical.

Table 2: Predicted *H NMR Spectroscopic Data for (R)-Ofloxacin-d3
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Predicted Chemical Shift

Assignment Multiplicity
(Ppm)

Aromatic Protons 6.0-8.5 m

Oxazine Protons 40-5.0 m

Piperazine Protons 25-4.0 m

Oxazine Methyl Protons ~1.5 d

N-CHs Absent due to deuteration -

Note: Predicted chemical shifts are based on typical values for ofloxacin in common NMR
solvents.[5]

Table 3: Predicted 3C NMR Spectroscopic Data for (R)-Ofloxacin-d3

Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=0) Carboxylic Acid ~166

Carbonyl (C=0) Ketone ~176

Aromatic and Heterocyclic Carbons 100 - 160

Piperazine Carbons 40 - 55

Oxazine Methylene Carbon ~70

Oxazine Methine Carbon ~50

Oxazine Methyl Carbon ~20

~45 (likely a triplet in a proton-coupled
N-CDs (likely p p p
spectrum)

Note: Predicted chemical shifts are based on typical values for ofloxacin.[6][7][8] The signal for
the deuterated methyl carbon will exhibit a characteristic splitting pattern in a proton-coupled
13C NMR spectrum due to C-D coupling.
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Infrared (IR) Spectroscopy

The IR spectrum of (R)-Ofloxacin-d3 is expected to show characteristic absorption bands
similar to ofloxacin. The substitution of protons with deuterium in the methyl group is unlikely to
cause significant shifts in the major functional group frequencies.

Table 4: Characteristic IR Absorption Bands for (R)-Ofloxacin-d3

Functional Group Characteristic Wavenumber (cm™1)
O-H stretch (carboxylic acid) 3500 - 3400

C-H stretch (aromatic) 3100 - 3000

C=0 stretch (ketone) 1750 - 1700

C=0 stretch (carboxylic acid) 1650 - 1600

C-O-C stretch (ether) 1250 - 1200

C-F stretch ~1050

Note: These are characteristic vibrational frequencies for ofloxacin.[9]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are based on established methods for the analysis of ofloxacin and related
fluoroquinolone antibiotics.

Mass Spectrometry (ESI-MS/MS)

o Sample Preparation: A stock solution of (R)-Ofloxacin-d3 is prepared in a suitable solvent
such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted with the
mobile phase to a final concentration of 1-10 pg/mL.[4]

e Liquid Chromatography (LC) Conditions:

o Column: A C18 reverse-phase column is typically used.[10]
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o Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid is a
common mobile phase.[11][12]

o Flow Rate: A flow rate of 400 pl/ml can be employed.[11]

o Injection Volume: 10 pL.[10]

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electrospray ionization (ESI) in positive ion mode.[4]

o Scan Mode: A full scan is performed to identify the precursor ion ([M+H]*), followed by a
product ion scan (MS/MS) of the selected precursor to obtain the fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: The (R)-Ofloxacin-d3 sample is dissolved in a suitable deuterated
solvent, such as deuterated chloroform (CDCls), deuterium oxide (D20), or deuterated
dimethyl sulfoxide (DMSO-de).

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 500 MHZz) is used for
analysis.[13]

e 1H NMR Acquisition: Standard proton NMR spectra are acquired to determine the chemical
shifts and multiplicities of the non-deuterated protons.

e 13C NMR Acquisition: Proton-decoupled 3C NMR spectra are acquired to determine the
chemical shifts of the carbon atoms. Techniques such as DEPT (Distortionless Enhancement
by Polarization Transfer) can be used to differentiate between CH, CHz, and CHs groups.[13]

Infrared (IR) Spectroscopy

o Sample Preparation: The solid (R)-Ofloxacin-d3 sample is finely ground and mixed with
potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent
disc.[9]

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for the
analysis.
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o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of the KBr pellet is recorded and subtracted from the sample
spectrum.[9][14]

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
pharmaceutical compound like (R)-Ofloxacin-d3.
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Caption: General workflow for the spectroscopic analysis of (R)-Ofloxacin-d3.
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This guide provides a foundational understanding of the expected spectroscopic characteristics
of (R)-Ofloxacin-d3. For definitive identification and characterization, it is always
recommended to acquire experimental data on the specific batch of the compound being
analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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